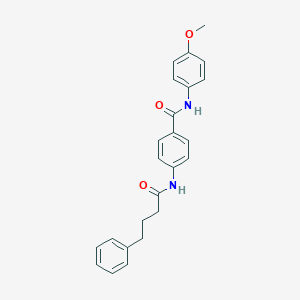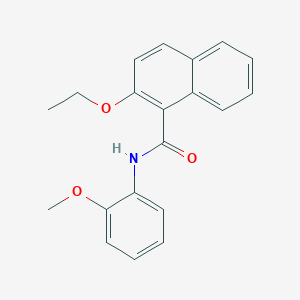
N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group and a phenylbutanoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-methoxyaniline and 4-phenylbutanoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 4-aminobenzoyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-aminobenzamide
- N-(4-phenylbutanoyl)-4-aminobenzamide
- N-(4-methoxyphenyl)-4-[(4-phenylbutanoyl)amino]benzoic acid
Uniqueness
N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-29-22-16-14-21(15-17-22)26-24(28)19-10-12-20(13-11-19)25-23(27)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-17H,5,8-9H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
OIXYGEYENLLQLG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)



![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)

![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)



![Methyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308882.png)

![Ethyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308884.png)
